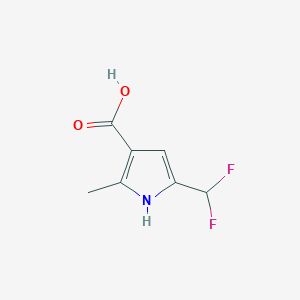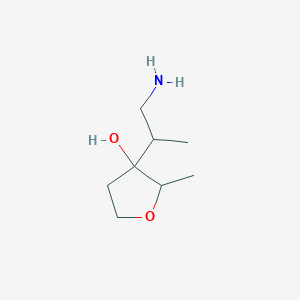
3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group attached to a propanol backbone, which is further connected to a methyloxolan ring. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL can be achieved through several methods. One common approach involves the reaction of 1-aminopropan-2-ol with an appropriate oxirane derivative under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the oxolan ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to yield simpler alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler alcohols or amines.
Aplicaciones Científicas De Investigación
3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the oxolan ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar reactivity but lacking the oxolan ring.
2-Amino-2-methylpropan-1-ol: Another amino alcohol with a different substitution pattern on the propanol backbone.
3-Amino-1,2,4-triazole: A heterocyclic compound with an amino group, used in various pharmaceutical applications.
Uniqueness
3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL is unique due to its combination of an amino group and an oxolan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-(1-aminopropan-2-yl)-2-methyloxolan-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-6(5-9)8(10)3-4-11-7(8)2/h6-7,10H,3-5,9H2,1-2H3 |
Clave InChI |
RJNVFTVQYVUIHT-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCO1)(C(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13196278.png)
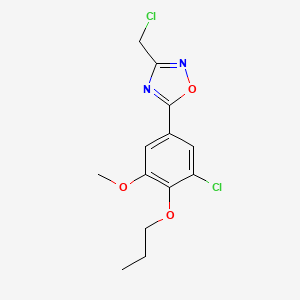
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)
![1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one](/img/structure/B13196287.png)

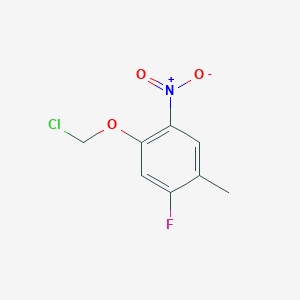
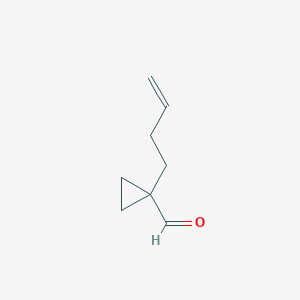
![1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)

![7-Azaspiro[4.5]decan-9-ol](/img/structure/B13196322.png)
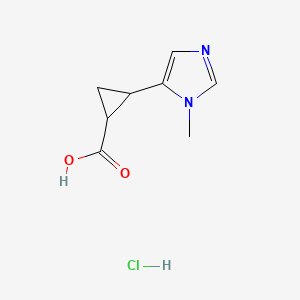

![5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)
